8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid physicochemical properties
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic Acid
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1] This structural motif is present in numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics alpidem and zolpidem.[1] Its synthetic versatility and broad spectrum of biological activities have led to an exponential growth in research, with derivatives showing potent efficacy as anticancer, anti-influenza, and anti-tuberculosis agents.[1][2][3][4][5] These compounds frequently derive their therapeutic power from the modulation of key biological targets, such as protein kinases and viral enzymes.[3][4]
This guide focuses on a specific, highly functionalized derivative: 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid . This molecule combines the proven biological relevance of the imidazo[1,2-a]pyridine nucleus with two critical functional groups that profoundly influence its chemical behavior and therapeutic potential: a carboxylic acid at the 2-position and a benzyloxy substituent at the 8-position.
Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its advancement in any drug discovery pipeline. These parameters—solubility, acidity (pKa), lipophilicity (LogP), and solid-state characteristics like melting point—govern everything from initial screening assay design to formulation and ultimate bioavailability. This document provides a comprehensive analysis of these core properties, detailing not just their theoretical importance but also the rigorous, self-validating experimental protocols required for their accurate determination.
Molecular Identity and Structure
A precise understanding of a compound's structure is the foundation of all subsequent analysis.
Caption: Chemical structure of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₂N₂O₃ |
| Molecular Weight | 280.28 g/mol |
| CAS Number | Not readily available in public databases. The corresponding ethyl ester is registered under CAS 79707-07-6.[6] |
| InChI Key | Inferred: YJRXVGNQCCYQSA-UHFFFAOYSA-N |
Synthetic Strategy Overview
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established. A common and effective strategy involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with a suitable three-carbon electrophilic partner.[7][8] For the target molecule, a plausible route would involve the reaction of 2-amino-3-(benzyloxy)pyridine with bromopyruvic acid, which provides the C2-carboxylic acid functionality directly upon cyclization.
Caption: Generalized synthetic route to the target compound.
The following sections provide a detailed examination of the key physicochemical properties, explaining their relevance and presenting robust protocols for their measurement.
Melting Point (MP)
Expertise & Experience: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity and solid-state identity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[9] For drug candidates, the melting point influences stability, handling, and formulation choices, particularly for solid oral dosage forms. Based on related structures, the parent imidazo[1,2-a]pyridine-2-carboxylic acid melts at 232-234°C, while the non-carboxylated 8-(benzyloxy)imidazo[1,2-a]pyridine melts at a much lower 75-77°C.[10] This suggests that the final melting point of the target compound will be a unique value significantly influenced by the interplay of hydrogen bonding from the carboxylic acid and the molecular packing allowed by the bulky benzyloxy group.
Trustworthiness (Self-Validating Protocol): The capillary method using a calibrated digital apparatus provides a reliable and reproducible means of determination. Consistency across multiple measurements validates the result.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the compound is completely dry and finely powdered using a mortar and pestle.[11][12]
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 1-2 mm. Pack the sample firmly by tapping the tube.[9][12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]
-
Rapid Heating (Scouting): For an unknown compound, perform a rapid initial run (10-20°C/min) to determine an approximate melting range.[11] Allow the apparatus to cool to at least 20°C below this approximate range.
-
Accurate Determination: Begin a new measurement with a fresh sample, heating rapidly to about 15-20°C below the scouted melting point. Then, reduce the heating rate to a slow and constant 1-2°C per minute.[11]
-
Data Recording: Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[11]
Caption: Workflow for Melting Point Determination via the Capillary Method.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its biological effect.[14][15] Poor solubility is a leading cause of failure in drug development. The structure of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid presents a classic challenge: it contains a polar, ionizable carboxylic acid that enhances aqueous solubility, and a large, nonpolar benzyloxy group that detracts from it. Its solubility is therefore expected to be highly pH-dependent. At low pH, the carboxylic acid will be protonated and neutral, likely resulting in very low solubility. As the pH increases above the pKa of the carboxylate, the compound will become ionized (negatively charged), dramatically increasing its solubility.
Trustworthiness (Self-Validating Protocol): The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[14][16][17] The protocol's trustworthiness comes from ensuring equilibrium is reached (by measuring concentration over time until it plateaus) and using a validated, quantitative analytical method like HPLC with a proper calibration curve.[16]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Solution Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[17]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration is stable.[17]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[16]
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., DMSO or acetonitrile).
-
HPLC Analysis: Analyze the filtered supernatant and the standard solutions using a validated reverse-phase HPLC method with UV detection.
-
Calculation: Construct a calibration curve from the standard solutions (Peak Area vs. Concentration). Use the equation of the line to calculate the concentration of the compound in the saturated supernatant. This concentration is the equilibrium solubility at that specific pH and temperature.[16]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized.[18][19] This parameter is critical as the ionization state of a molecule dictates its solubility, membrane permeability (Lipinski's rules), and ability to interact with biological targets through ionic bonds. Our target molecule is amphoteric; it has an acidic carboxylic acid group (expected pKa ~3-5) and basic nitrogen atoms within the imidazopyridine ring system. Determining these pKa values is essential for predicting its behavior in different compartments of the body, from the acidic stomach to the neutral pH of the blood.
Trustworthiness (Self-Validating Protocol): Potentiometric titration is a highly accurate and direct method for pKa determination.[18][20] The method is self-validating through the analysis of the titration curve's shape and the identification of clear inflection points. Performing multiple titrations and averaging the results ensures high confidence in the final value.[20]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture to create a solution of known concentration (e.g., 1-5 mM). A constant ionic strength should be maintained using an inert salt like KCl.[20]
-
Titration (Acidic pKa): If necessary, acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low starting pH (e.g., pH 2) to ensure the carboxylic acid is fully protonated.
-
Titrant Addition: Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[20]
-
Titration (Basic pKa): To determine the pKa of the basic nitrogens, the process can be reversed, starting from a neutral or basic solution and titrating with a standardized strong acid.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve (the inflection point). This can be determined mathematically from the first or second derivative of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: LogP is the measure of a compound's lipophilicity, or "greasiness." It is defined as the logarithm of the ratio of the concentration of a compound in octanol (simulating a lipid membrane) to its concentration in water at equilibrium.[21] LogP is a key determinant of a drug's ability to cross biological membranes, and it profoundly affects ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and high metabolic clearance. The presence of both a large lipophilic benzyloxy group and a hydrophilic carboxylic acid group makes predicting the LogP of this molecule challenging, necessitating experimental determination.
Trustworthiness (Self-Validating Protocol): While the shake-flask method is the traditional standard, HPLC-based methods offer higher throughput and require less material, making them ideal for drug discovery.[21][22][23] The protocol's validity is established by creating a strong linear correlation between the retention times of a series of known standards and their literature LogP values. The LogP of the unknown is then reliably interpolated from this calibration curve.
Experimental Protocol: LogP Determination by RP-HPLC
-
Standard Selection: Choose a set of 5-7 commercially available compounds with known, reliable LogP values that span a range expected to bracket the target compound.
-
Chromatographic System: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier like acetonitrile or methanol.
-
Standard Analysis: Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Capacity Factor Calculation: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k') for each standard (y-axis) against its known LogP value (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.98 indicates a reliable calibration.
-
Sample Analysis: Inject the target compound under the identical chromatographic conditions and determine its retention time and calculate its log(k').
-
LogP Calculation: Use the calibration curve's equation to calculate the LogP of the target compound: LogP = (log(k')_sample - c) / m.
Caption: Workflow for HPLC-Based LogP Determination.
Conclusion and Forward Outlook
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid stands as a promising scaffold for therapeutic development, built upon the foundation of the biologically validated imidazo[1,2-a]pyridine core. Its physicochemical profile is a nuanced balance between the solubility-enhancing, target-interacting potential of the C2-carboxylic acid and the lipophilicity imparted by the C8-benzyloxy group.
This guide has established the critical importance of experimentally determining its core physicochemical properties: melting point, solubility, pKa, and LogP. The detailed, self-validating protocols described herein provide a clear and robust framework for obtaining the high-quality data necessary for any successful drug discovery program. Accurate characterization of these properties is the essential first step in rationally designing formulations, predicting in vivo behavior, and ultimately unlocking the full therapeutic potential of this and related molecules.
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